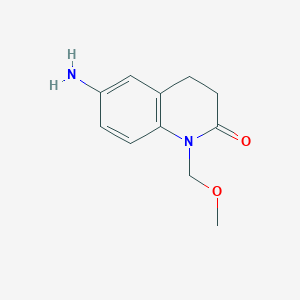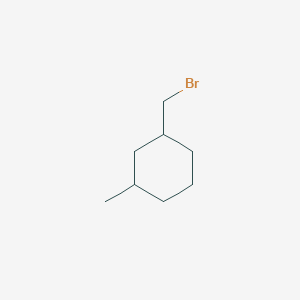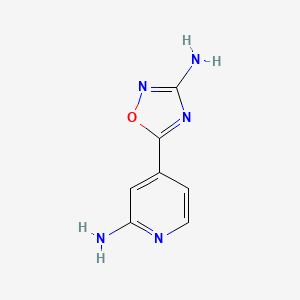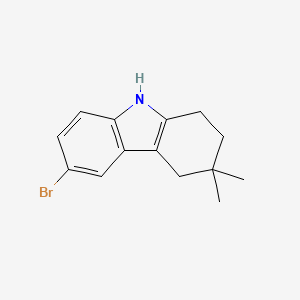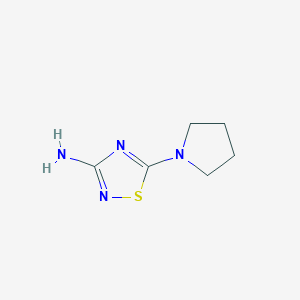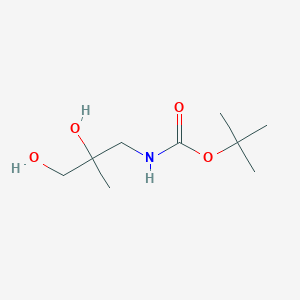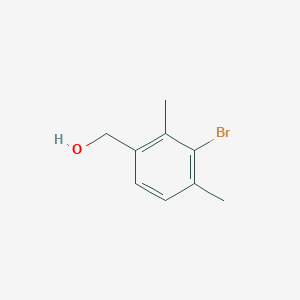
(3-Bromo-2,4-dimethylphenyl)methanol
Descripción general
Descripción
“(3-Bromo-2,4-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11BrO . It’s a brominated derivative of dimethylphenylmethanol, which means it has a bromine atom attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2,4-dimethylphenyl)methanol” consists of a phenyl ring (a six-membered carbon ring) with two methyl groups (CH3), a bromine atom, and a methanol group (CH2OH) attached to it .Aplicaciones Científicas De Investigación
Molecular Complex Formation
The formation of molecular complexes involving derivatives of (3-Bromo-2,4-dimethylphenyl)methanol has been explored. In one study, the X-ray crystal structures of several molecular complexes, including those involving similar compounds, were determined. These complexes featured planar hydrogen-bonded rings and showcased the potential of (3-Bromo-2,4-dimethylphenyl)methanol derivatives in forming structurally unique complexes (Toda, Tanaka, & Mak, 1985).
Buttressing Effect on Rotational Barriers
Research has been conducted on the impact of bromine substitution on the rotational barriers in fluorene compounds, closely related to (3-Bromo-2,4-dimethylphenyl)methanol. This study demonstrated the buttressing effect, which influences the free energies of activation for rotation, providing insights into molecular dynamics and structural relationships (Aoki, Nakamura, & Ōki, 1982).
Total Synthesis of Biologically Active Compounds
The total synthesis of biologically active, naturally occurring compounds using (3-bromo-4,5-dimethoxyphenyl)methanol as a starting material has been achieved. This synthesis is significant for the development of complex natural products, highlighting the role of (3-Bromo-2,4-dimethylphenyl)methanol derivatives in medicinal chemistry (Akbaba et al., 2010).
Polymerization Processes
Studies have investigated the polymerization of bromo-dimethylphenol derivatives in the presence of various comonomers. These polymerizations led to unique polymers like poly(2,6-dimethyl-1,4-phenylene oxide), demonstrating the potential of (3-Bromo-2,4-dimethylphenyl)methanol in polymer science (Wang & Percec, 1991).
Synthesis of Novel Chemical Intermediates
The reaction between similar bromo-methylphenol derivatives and other chemical agents has led to the synthesis of novel intermediates such as 4,4′-dimethoxy-3,3′-bithiophene. These intermediates are crucial in the development of new materials and chemical processes (Zuo et al., 2015).
Enantioselective Organic Reactions
Enantioselective Michael addition of malonate esters to nitroolefins, catalyzed by diaryl-2-pyrrolidinemethanols derived from (3-Bromo-2,4-dimethylphenyl)methanol, has been researched. This highlights its role in asymmetric synthesis, important in pharmaceutical and fine chemical industries (Lattanzi, 2006).
Propiedades
IUPAC Name |
(3-bromo-2,4-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKBMZPIDSRCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292458 | |
| Record name | 3-Bromo-2,4-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2,4-dimethylphenyl)methanol | |
CAS RN |
1255206-86-0 | |
| Record name | 3-Bromo-2,4-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

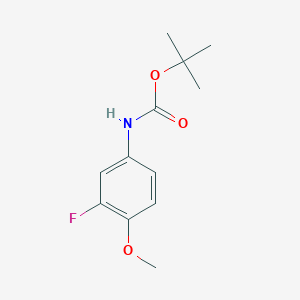
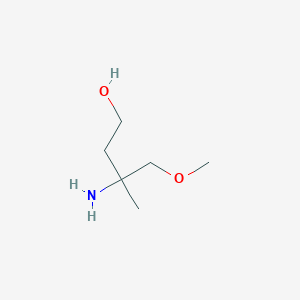
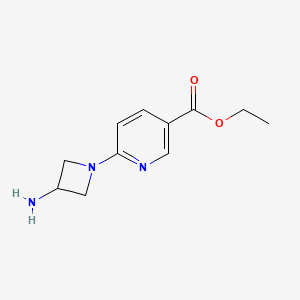
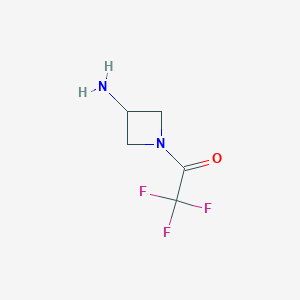
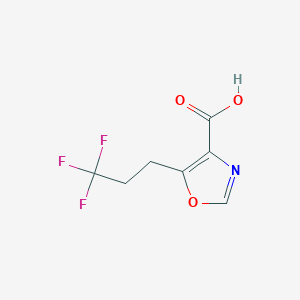
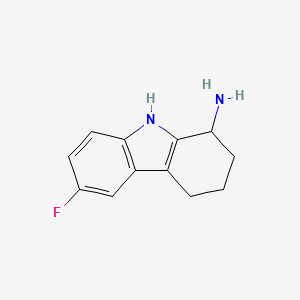
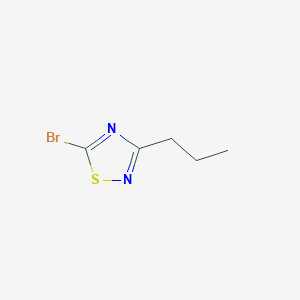
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)
